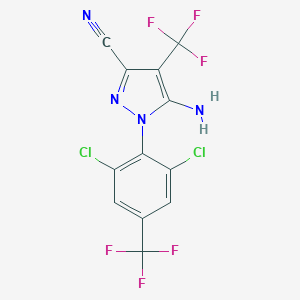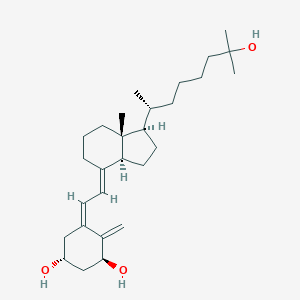
Chlorhydrate de glucosamine
Vue d'ensemble
Description
D-Glucosamine hydrochloride is a naturally occurring amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is commonly found in the exoskeletons of shellfish and is widely used as a dietary supplement to support joint health. This compound is known for its potential benefits in alleviating symptoms of osteoarthritis and promoting cartilage repair.
Applications De Recherche Scientifique
D-Glucosamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various glycosylated compounds.
Biology: D-Glucosamine hydrochloride is studied for its role in cellular signaling and metabolism.
Medicine: It is widely researched for its potential therapeutic effects in treating osteoarthritis and promoting joint health.
Mécanisme D'action
- Chondrocytes use glucosamine to build glycosaminoglycans (GAGs) and proteoglycans, essential components of cartilage. These molecules provide elasticity, strength, and resilience to cartilage .
- By enhancing cartilage integrity, glucosamine helps relieve joint pain and slow the progression of osteoarthritis .
- Impact on Bioavailability : Glucosamine’s bioavailability varies, but it remains widely available over the counter .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Glucosamine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a key component in the structure of glycosaminoglycans, proteoglycans, and glycolipids . These interactions play a significant role in the maintenance of joint health and the formation of cartilage cells .
Cellular Effects
Glucosamine hydrochloride has been shown to exert various effects on different types of cells and cellular processes. For instance, it has been reported to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 . Furthermore, it has been suggested to enhance the synthesis of proteoglycans, thereby reducing extracellular matrix degradation and improving joint function .
Molecular Mechanism
The molecular mechanism of action of Glucosamine hydrochloride involves its binding interactions with biomolecules and its influence on gene expression. It has been suggested that Glucosamine hydrochloride suppresses TGF-β signaling by inhibiting N-linked glycosylation of the type II TGF-β receptor (TβRII), leading to inefficient trafficking of TβRII to the membrane surface . This results in a decrease in TGF-β signaling, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glucosamine hydrochloride have been observed to change over time. For instance, chronic treatment with Glucosamine hydrochloride has been reported to reduce glucose transport/phosphorylation and storage into glycogen in skeletal muscle cells in culture, and impair insulin responsiveness .
Dosage Effects in Animal Models
In animal models, the effects of Glucosamine hydrochloride have been observed to vary with different dosages. For instance, a study on horses showed that glucosamine sulfate and glucosamine hydrochloride treatments resulted in higher fluid concentrations in the joints .
Metabolic Pathways
Glucosamine hydrochloride is involved in several metabolic pathways. It is a precursor in the hexosamine biosynthetic pathway leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), which is then used for making glycosaminoglycans, proteoglycans, and glycolipids .
Subcellular Localization
It has been suggested that Glucosamine hydrochloride-mediated O-GlcNAc modification is involved in the downregulation of certain genes, indicating a potential role in the regulation of subcellular localization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Glucosamine hydrochloride can be synthesized through the hydrolysis of chitin, which is a major component of the exoskeletons of crustaceans. The hydrolysis process involves the use of strong acids, such as hydrochloric acid, under high temperatures to break down chitin into glucosamine. The resulting glucosamine is then reacted with hydrochloric acid to form glucosamine hydrochloride .
Industrial Production Methods: In industrial settings, glucosamine hydrochloride is produced through microbial fermentation. This method involves the use of genetically engineered microorganisms that can efficiently convert glucose into glucosamine. The fermentation process is followed by purification steps to isolate and crystallize glucosamine hydrochloride .
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucosamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: D-Glucosamine hydrochloride can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: The oxidation of glucosamine hydrochloride typically yields glucosaminic acid.
Reduction: Reduction reactions can produce glucosamine derivatives with altered functional groups.
Substitution: Substitution reactions can lead to the formation of N-acetylglucosamine and other modified glucosamine compounds
Comparaison Avec Des Composés Similaires
Glucosamine Sulfate: Another common form of glucosamine used in dietary supplements. It is believed to have similar effects on joint health but differs in its chemical composition and stability.
N-Acetylglucosamine: A derivative of glucosamine that is involved in the synthesis of glycoproteins and glycolipids.
Uniqueness: D-Glucosamine hydrochloride is known for its higher purity and stability compared to glucosamine sulfate. It also has a longer shelf life and is less likely to cause gastrointestinal side effects. its bioavailability is slightly lower than that of glucosamine sulfate .
Propriétés
Numéro CAS |
66-84-2 |
|---|---|
Formule moléculaire |
C6H14ClNO5 |
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
(3S,4S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m0./s1 |
Clé InChI |
QKPLRMLTKYXDST-LIHBTAOOSA-N |
SMILES isomérique |
C([C@H]1[C@@H]([C@H]([C@@H](C(O1)O)N)O)O)O.Cl |
SMILES canonique |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Apparence |
White Solid |
melting_point |
190-194°C |
Description physique |
White powder; [Alfa Aesar MSDS] |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Solubilité |
>32.3 [ug/mL] (The mean of the results at pH 7.4) |
Synonymes |
D-(+)-Glucosamine hydrochloride; 2-Amino-2-deoxy-D-glucose hydrochloride; Chitosamine hydrochloride; 2-Deoxy-2-amino-D-glucose Hydrochloride; Cosamin; Glucosamine hydrochloride; NSC 234443; NSC 758 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Glucosamine Hydrochloride exert its effects on osteoarthritis?
A1: While the precise mechanism is not fully elucidated, research suggests Glucosamine Hydrochloride may act as a substrate for cartilage synthesis, potentially stimulating chondrocyte production of glycosaminoglycans and proteoglycans. [, , ] These components are crucial for maintaining cartilage structure and function.
Q2: Are there any downstream effects of Glucosamine Hydrochloride beyond cartilage synthesis?
A2: Some studies suggest Glucosamine Hydrochloride may also exhibit anti-inflammatory properties by modulating the expression of matrix metalloproteinases (MMPs), enzymes involved in cartilage degradation. [, , ] Additionally, it might influence the production of inflammatory cytokines like interleukin-1beta (IL-1β) and tumor necrosis factor-alpha. []
Q3: What is the molecular formula and weight of Glucosamine Hydrochloride?
A3: The molecular formula of Glucosamine Hydrochloride is C6H13NO5·HCl, and its molecular weight is 215.63 g/mol.
Q4: What spectroscopic data is available for Glucosamine Hydrochloride characterization?
A4: Fourier Transform Infrared (FTIR) spectroscopy is commonly used to characterize Glucosamine Hydrochloride. Characteristic peaks include those representing the O-H, N-H, C-N, and glycoside bonds. [, ] Studies have reported specific wavenumbers for these functional groups, allowing for compound identification and purity assessment. [, ]
Q5: What is the stability of Glucosamine Hydrochloride under different storage conditions?
A5: Glucosamine Hydrochloride demonstrates good stability under various conditions. Research has investigated its stability in different formulations and packaging, highlighting factors like temperature, humidity, and light exposure. [, ]
Q6: Are there any known compatibility issues with Glucosamine Hydrochloride in formulations?
A6: Researchers have explored combining Glucosamine Hydrochloride with other compounds to enhance its efficacy or target specific applications. [, , , , ] For example, combining Glucosamine Hydrochloride with chondroitin sulfate has shown promising results in treating osteoarthritis. [, ]
Q7: What are the primary sources for the production of Glucosamine Hydrochloride?
A7: Glucosamine Hydrochloride is primarily produced from chitin, a naturally occurring polymer found abundantly in crustacean shells. [, , , ] Researchers are also exploring alternative sources like fungal biomass for a more sustainable production process. [, , ]
Q8: What evidence supports the efficacy of Glucosamine Hydrochloride in treating osteoarthritis?
A8: Numerous studies, including randomized controlled trials, have investigated the efficacy of Glucosamine Hydrochloride in managing osteoarthritis symptoms. [, , , , , ] While some studies show significant improvements in pain relief, joint function, and stiffness reduction, others report less pronounced effects. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)








